molecular formula C16H22O6 B2632028 1,4-Phenylene di-tert-butyl bis(carbonate) CAS No. 127175-62-6

1,4-Phenylene di-tert-butyl bis(carbonate)

Cat. No.: B2632028
CAS No.: 127175-62-6
M. Wt: 310.346
InChI Key: DAHBOTUNPDMTAI-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carbonate Chemistry

Aromatic carbonates are characterized by a carbonate group (-O-(C=O)-O-) linked to at least one aromatic ring. This structural feature imparts thermal stability and rigidity to the molecules. The specific nature of the aromatic core and the substituents on the carbonate groups can be tailored to fine-tune the physical and chemical properties of the resulting materials.

Significance of Phenylene-Bridged Dicarbonates in Contemporary Synthesis and Materials Science

Phenylene-bridged dicarbonates, such as the subject of this article, are bifunctional molecules that can serve as building blocks or cross-linking agents in polymerization reactions. The rigid phenylene linker introduces a degree of order and thermal resistance into the polymer backbone, which is highly desirable for creating advanced materials with superior mechanical and thermal properties. These compounds are instrumental in the synthesis of specialized polycarbonates and other copolymers.

Scope and Research Focus on 1,4-Phenylene Di-tert-butyl Bis(carbonate)

The research focus on 1,4-Phenylene di-tert-butyl bis(carbonate) centers on its potential as a monomer and modifying agent in polymer chemistry. The bulky tert-butyl groups provide steric hindrance, which can influence polymer chain packing and solubility, offering a route to materials with tailored properties.

Interactive Table: Key Properties of 1,4-Phenylene Di-tert-butyl Bis(carbonate) nih.gov

PropertyValue
Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
IUPAC Name tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate
CAS Number 127175-62-6
Appearance White to off-white powder or crystals
Solubility Soluble in many organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHBOTUNPDMTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Properties of 1,4 Phenylene Di Tert Butyl Bis Carbonate

The synthesis of 1,4-Phenylene di-tert-butyl bis(carbonate) can be achieved through established organic chemistry reactions. A representative method involves the reaction of hydroquinone (B1673460) with a suitable tert-butoxycarbonylating agent.

A plausible and commonly employed synthetic route for analogous phenylene bis(carbonates) involves the reaction of hydroquinone with di-tert-butyl dicarbonate (B1257347) in the presence of a base. This reaction proceeds via nucleophilic acyl substitution on the carbonyl carbons of the dicarbonate.

Alternatively, a method analogous to the synthesis of similar structures like 1,4-phenylene diallyl bis(carbonate) can be considered. nih.gov This would involve the reaction of hydroquinone with tert-butoxycarbonyl chloride in the presence of a base and a suitable solvent.

Detailed Research Findings:

While specific research detailing the optimization of the synthesis of 1,4-Phenylene di-tert-butyl bis(carbonate) is not extensively published in readily accessible literature, the fundamental principles of carbonate ester formation are well-understood. The choice of base, solvent, and reaction conditions would be critical in achieving a high yield and purity of the final product.

Chemical Reactivity and Mechanistic Studies of 1,4 Phenylene Di Tert Butyl Bis Carbonate

Functionality as a Phenolic Protecting Group

The primary application of 1,4-phenylene di-tert-butyl bis(carbonate) in organic synthesis is the temporary protection of phenolic hydroxyl groups. This protection strategy is crucial for preventing phenols from undergoing unwanted reactions during subsequent synthetic steps that may involve strong bases, nucleophiles, or oxidizing agents.

Mechanism of Carbonate Linkage Formation and Stability

The formation of the carbonate linkage typically involves the reaction of a phenol (B47542) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com For 1,4-phenylene di-tert-butyl bis(carbonate), this would entail the reaction of hydroquinone (B1673460) with two equivalents of di-tert-butyl dicarbonate. The mechanism proceeds via a nucleophilic attack of the phenoxide ion on one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butoxide and carbon dioxide, forming the stable tert-butyl carbonate ester. total-synthesis.com The reaction is often catalyzed by bases such as 4-(dimethylamino)pyridine (DMAP), which enhances the nucleophilicity of the phenol. chemicalbook.com

The stability of the resulting aryl tert-butyl carbonate linkage is a key feature of this protecting group. It is generally stable to a wide range of reaction conditions, including those that are basic and nucleophilic. researchgate.net This stability can be attributed to the electron-donating nature of the tert-butyl group and resonance effects within the carbonate group, which decrease the electrophilicity of the carbonyl carbon. researchgate.net However, it has been noted that the tert-butoxycarbonyl (Boc) group on phenols can exhibit lability towards certain weak bases. researchgate.net

Selective Deprotection Strategies and Conditions for Regenerating Phenolic Hydroxyl Groups

The removal of the tert-butyl carbonate protecting group to regenerate the phenolic hydroxyl groups is typically achieved under acidic conditions. uchicago.edu Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid are commonly employed. total-synthesis.com The mechanism of acid-catalyzed deprotection involves the protonation of one of the carbonate oxygens, which facilitates the cleavage of the tert-butyl group as a relatively stable tert-butyl cation. total-synthesis.com The resulting carbamic acid intermediate is unstable and readily decarboxylates to release the free phenol and carbon dioxide.

Selective deprotection of one of the two protecting groups in 1,4-phenylene di-tert-butyl bis(carbonate) to yield a mono-protected hydroquinone derivative can be challenging but may be achieved under carefully controlled reaction conditions, such as using a limited amount of acid or a milder acidic catalyst. While specific methods for the selective mono-deprotection of this particular bis-carbonate are not extensively documented, general strategies for the selective deprotection of similar bis-protected symmetric molecules often rely on statistical methods or subtle electronic or steric differentiation if the molecule is modified.

The following table summarizes common deprotection conditions for tert-butyl carbonate protecting groups on phenols:

Reagent(s)Solvent(s)TemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureCommon and efficient method. total-synthesis.com
Hydrochloric Acid (HCl)Dioxane, MethanolRoom TemperatureAlternative to TFA.
Lewis Acids (e.g., ZnBr₂)Dichloromethane (DCM)VariesCan offer different selectivity.
PiperidineChloroformVariesCan cleave Boc groups on phenols under certain conditions. researchgate.net

This table is based on general knowledge of tert-butyl carbonate deprotection and may not be exhaustive for this specific compound.

Impact of tert-Butyl Groups on Steric Protection and Hydrolytic Stability

The bulky tert-butyl groups play a crucial role in the efficacy of 1,4-phenylene di-tert-butyl bis(carbonate) as a protecting group. The significant steric hindrance provided by these groups physically obstructs the approach of reagents to the protected phenolic oxygen and the carbonyl carbon of the carbonate. acsgcipr.org This steric shield contributes significantly to the stability of the protecting group under various reaction conditions, particularly towards nucleophilic attack.

The steric hindrance also influences the hydrolytic stability of the carbonate linkage. While generally stable under neutral and basic conditions, the rate of hydrolysis can be affected by the steric environment. In general, increased steric bulk around the reaction center tends to decrease the rate of hydrolysis. The presence of two tert-butyl groups in 1,4-phenylene di-tert-butyl bis(carbonate) enhances its resistance to undesired cleavage, making it a robust protecting group for phenols.

Participation in Advanced Organic Transformations

Beyond its fundamental role as a protecting group, the reactivity of 1,4-phenylene di-tert-butyl bis(carbonate) can be leveraged in more complex synthetic strategies.

Role in Multi-Step Synthetic Sequences to Prevent Unwanted Side Reactions

In the context of multi-step organic synthesis, the primary function of protecting the hydroxyl groups of a hydroquinone moiety with tert-butyl carbonate groups is to prevent side reactions. neliti.com For instance, in a sequence where a reaction is intended to occur at another part of a molecule containing a hydroquinone unit, the unprotected phenolic hydroxyls could interfere through their acidity or nucleophilicity. By converting them to the bis(carbonate), these reactive sites are masked, allowing for the desired transformation to proceed cleanly. Following the successful transformation, the protecting groups can be removed to reveal the original hydroquinone functionality.

Investigation of Cleavage Reactions and By-product Formation

The cleavage of the tert-butyl carbonate groups, particularly under acidic conditions, is not always a clean process and can lead to the formation of by-products. The key intermediate in the acid-catalyzed deprotection is the tert-butyl cation. acsgcipr.org This electrophilic species can participate in several follow-up reactions.

The primary by-product is typically isobutene , formed through the deprotonation of the tert-butyl cation. total-synthesis.com

However, a more significant side reaction in the context of aromatic substrates is Friedel-Crafts alkylation . The tert-butyl cation can act as an electrophile and attack the electron-rich aromatic ring of the deprotected phenol or other aromatic species present in the reaction mixture. This can lead to the formation of tert-butylated phenolic by-products. acsgcipr.org The positions of alkylation will be directed by the existing hydroxyl groups.

To mitigate this unwanted side reaction, scavengers are often added to the deprotection reaction mixture. These scavengers are typically nucleophilic species that can effectively trap the tert-butyl cation before it can alkylate the desired product.

Commonly used scavengers and their mechanisms of action are detailed in the table below:

ScavengerMechanism of Action
AnisoleActs as a nucleophilic aromatic compound that is more reactive towards the tert-butyl cation than the desired product.
ThioanisoleThe sulfur atom acts as a nucleophile to trap the tert-butyl cation.
TriethylsilaneReduces the tert-butyl cation to isobutane.

The choice of deprotection conditions and the use of appropriate scavengers are critical for achieving a high yield of the desired deprotected phenol while minimizing the formation of alkylated by-products.

Reactivity Profiling in Diverse Chemical Environments

The reactivity of 1,4-phenylene di-tert-butyl bis(carbonate) is fundamentally dictated by the chemical behavior of its constituent functional groups: the central phenylene ring and the two tert-butyl carbonate moieties. The carbonate group, an ester of carbonic acid, is the primary site of chemical transformations, while the tert-butyl groups significantly influence the reaction mechanisms due to steric hindrance and their ability to form stable carbocations. The aromatic phenylene core, being electron-rich, is susceptible to electrophilic substitution, although the bulky carbonate groups can sterically hinder such reactions.

Detailed experimental studies specifically profiling the reactivity of 1,4-phenylene di-tert-butyl bis(carbonate) in diverse chemical environments are not extensively available in publicly accessible scientific literature. However, by examining the known reactivity of aryl tert-butyl carbonates and related structures, a general reactivity profile can be inferred.

Reactivity under Acidic Conditions:

Aryl tert-butyl carbonates are known to be sensitive to acidic conditions, leading to the cleavage of the tert-butyl group. This reaction proceeds via the formation of a stable tert-butyl carbocation. The general mechanism involves protonation of one of the carbonate oxygens, followed by the departure of the tert-butyl group as a carbocation, which is then typically quenched by a nucleophile or undergoes elimination to form isobutylene (B52900). In the case of 1,4-phenylene di-tert-butyl bis(carbonate), this would lead to the formation of hydroquinone and isobutylene, with the release of carbon dioxide. The reaction is expected to be catalyzed by both Brønsted and Lewis acids.

Reactivity under Basic Conditions:

Under basic conditions, the carbonate ester linkages are susceptible to nucleophilic attack, leading to hydrolysis (saponification). The reaction would be initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbonate group. This would result in the formation of hydroquinone, tert-butanol (B103910), and carbonate salts. The rate of this hydrolysis is dependent on the concentration of the base and the reaction temperature. Due to the steric hindrance from the tert-butyl groups, the reaction may require more forcing conditions compared to less hindered carbonates.

Reactivity under Thermal Conditions:

Thermal decomposition of aryl tert-butyl carbonates typically proceeds through the elimination of isobutylene and carbon dioxide to yield the corresponding phenol. For 1,4-phenylene di-tert-butyl bis(carbonate), thermolysis would be expected to yield hydroquinone. The mechanism of this decomposition is believed to involve a concerted or stepwise process initiated by the cleavage of the tert-butyl C-O bond. The stability of the resulting tert-butyl carbocation facilitates this process. The presence of two carbonate groups on the same aromatic ring may influence the decomposition temperature and kinetics.

Reactivity with Nucleophiles and Electrophiles:

The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the carbonate group. Stronger nucleophiles than hydroxide, such as amines or alkoxides, could potentially lead to transesterification or the formation of carbamates, respectively. The bulky tert-butyl groups would sterically hinder the approach of nucleophiles.

The phenylene ring is susceptible to electrophilic aromatic substitution. However, the two large tert-butyl carbonate groups would likely direct incoming electrophiles to the ortho positions relative to the carbonate linkages, while also sterically impeding the reaction. The electron-withdrawing nature of the carbonate groups would also deactivate the ring towards electrophilic attack.

Due to the scarcity of specific experimental data for 1,4-phenylene di-tert-butyl bis(carbonate), the following tables are illustrative of the expected reactivity based on the general behavior of aryl tert-butyl carbonates. The conditions and yields are hypothetical and would require experimental verification.

Table 1: Hypothetical Reactivity of 1,4-Phenylene di-tert-butyl bis(carbonate) in Acidic and Basic Environments

Reagent/ConditionSolventTemperature (°C)Expected Major ProductsPostulated Mechanism
HCl (aq)Dioxane/Water50-100Hydroquinone, tert-Butanol, CO₂Acid-catalyzed hydrolysis
H₂SO₄ (cat.)Toluene80-110Hydroquinone, Isobutylene, CO₂Acid-catalyzed elimination
NaOH (aq)Ethanol (B145695)/Water70-100Hydroquinone disodium (B8443419) salt, tert-ButanolSaponification
NaOCH₃Methanol25-60Hydroquinone, Methyl tert-butyl ether, Sodium methyl carbonateTransesterification/Cleavage

Table 2: Hypothetical Reactivity of 1,4-Phenylene di-tert-butyl bis(carbonate) under Thermal and with other Reagents

Reagent/ConditionSolventTemperature (°C)Expected Major ProductsPostulated Mechanism
Thermal (Inert atm.)None>200Hydroquinone, Isobutylene, CO₂Thermolysis
BenzylamineToluene100-120Hydroquinone, N,N'-Dibenzylurea, tert-ButanolNucleophilic acyl substitution
AlCl₃Dichloromethane0-25Complex mixture of Friedel-Crafts productsElectrophilic aromatic substitution/Cleavage
Br₂/FeBr₃CCl₄25Brominated hydroquinone derivativesElectrophilic aromatic substitution

It is crucial to reiterate that the data presented in these tables are based on general chemical principles of related compounds and are intended to be illustrative. Detailed mechanistic studies and quantitative experimental data for the reactivity of 1,4-phenylene di-tert-butyl bis(carbonate) are needed to confirm these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,4-Phenylene di-tert-butyl bis(carbonate), providing detailed information about the hydrogen and carbon atomic environments.

The structure of 1,4-Phenylene di-tert-butyl bis(carbonate) is characterized by a high degree of symmetry, which simplifies its ¹H and ¹³C NMR spectra. The molecule possesses a plane of symmetry through the central phenylene ring and perpendicular to it, rendering the protons and carbons on opposite sides of the ring chemically equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals. Due to the para-substitution and the identical nature of the two carbonate groups, the four protons on the aromatic ring are chemically and magnetically equivalent, giving rise to a single signal (a singlet). Similarly, the 18 protons of the two tert-butyl groups are also equivalent, resulting in another sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Phenylene di-tert-butyl bis(carbonate)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.20Singlet4HAromatic protons (Ar-H)
~1.55Singlet18Htert-butyl protons (-C(CH₃)₃)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is also simplified by the molecule's symmetry. It is expected to exhibit four distinct signals: one for the carbonyl carbon of the carbonate group, one for the quaternary carbon of the tert-butyl group, one for the 12 equivalent methyl carbons, and two signals for the aromatic carbons (one for the oxygen-substituted carbons and one for the proton-bearing carbons).

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Phenylene di-tert-butyl bis(carbonate)
Chemical Shift (δ) (ppm)Assignment
~152Carbonyl carbon (C=O)
~148Aromatic carbon attached to oxygen (Ar-C-O)
~122Aromatic carbon attached to hydrogen (Ar-C-H)
~84Quaternary tert-butyl carbon (-C(CH₃)₃)
~28Methyl carbons (-C(CH₃)₃)

While one-dimensional NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign proton and carbon signals by correlating atoms through one-bond and multiple-bond couplings, respectively.

Furthermore, dynamic NMR (DNMR) spectroscopy could provide insights into the conformational dynamics of the molecule. nih.gov Variable-temperature (VT) NMR experiments can be employed to study the rotational energy barriers around the C(aryl)-O bonds. At room temperature, free rotation is typically observed, leading to the simple spectra described above. However, at sufficiently low temperatures, this rotation could be slowed or "frozen out," potentially leading to the observation of distinct conformers and allowing for the calculation of the energy barrier for this process. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 1,4-Phenylene di-tert-butyl bis(carbonate) and for monitoring its formation in chemical reactions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. The calculated exact mass of 1,4-Phenylene di-tert-butyl bis(carbonate) (C₁₆H₂₂O₆) is 310.14163842 Da. nih.gov Experimental determination of a mass value extremely close to this theoretical value by HRMS serves as definitive proof of the compound's elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for 1,4-Phenylene di-tert-butyl bis(carbonate)
ParameterValueReference
Molecular FormulaC₁₆H₂₂O₆ nih.gov
Calculated Exact Mass310.14163842 Da nih.gov
Calculated Monoisotopic Mass310.14163842 Da nih.gov

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an invaluable tool for real-time reaction monitoring. wiley.com In the synthesis of 1,4-Phenylene di-tert-butyl bis(carbonate), for example from hydroquinone and di-tert-butyl dicarbonate, LC-MS can be used to track the consumption of reactants and the formation of the product. The appearance of the ion corresponding to the product's mass (e.g., m/z 310.14 for [M]⁺, 311.15 for [M+H]⁺, or 333.13 for [M+Na]⁺) can be monitored over time to determine reaction kinetics and endpoint. This technique is also highly effective for identifying potential reaction intermediates, such as the mono-substituted hydroquinone species, or byproducts, which would have distinct molecular weights. wiley.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,4-Phenylene di-tert-butyl bis(carbonate) is dominated by absorptions corresponding to its key functional groups. The most prominent feature is the very strong stretching vibration of the carbonate carbonyl group (C=O). Additional characteristic bands arise from the C-O bonds, the aromatic ring, and the tert-butyl groups.

Table 4: Characteristic Infrared Absorption Bands for 1,4-Phenylene di-tert-butyl bis(carbonate)
Frequency Range (cm⁻¹)VibrationDescription
~2980C-H stretchtert-butyl groups
~1760C=O stretchCarbonate group (very strong)
~1600, ~1500C=C stretchAromatic ring
~1280-1200C-O stretchAryl-O and O-alkyl bonds (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene (B151609) ring chromophore. Benzene itself exhibits characteristic π→π* transitions, with a strong absorption band around 204 nm and a weaker, structured band around 256 nm. quimicaorganica.org The presence of the two oxygen-containing carbonate substituents (auxochromes) is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to the extension of the conjugated system by the lone pairs on the oxygen atoms. quimicaorganica.org

Characterization of Functional Groups and Electronic Transitions

Spectroscopic analysis is fundamental in identifying the key functional groups within the 1,4-Phenylene di-tert-butyl bis(carbonate) molecule and understanding its electronic properties.

The primary functional groups are the aromatic phenylene ring, the carbonate groups (-O-(C=O)-O-), and the tert-butyl groups. Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes associated with these groups. While a specific spectrum for the title compound is not publicly available, data from the closely related compound, 1,4-phenylene diallyl bis(carbonate), reveals characteristic absorption bands that are analogous. nih.gov The most prominent feature is the strong carbonyl (C=O) stretching vibration of the carbonate group, which is expected to appear around 1760 cm⁻¹. nih.gov Other significant absorptions include those for aromatic C=C stretching near 1600 cm⁻¹, C-O stretching, and the C-H stretching of both the aromatic ring and the aliphatic tert-butyl groups. nih.gov

Table 1: Expected FTIR Absorption Bands for 1,4-Phenylene Di-tert-butyl Bis(carbonate) based on Analogous Compounds. nih.gov
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (tert-butyl)Stretching2980 - 2950
Carbonyl (C=O)Stretching~1760
Aromatic C=CStretching~1600 and ~1500
Carbonate (O-C-O)Stretching1300 - 1200
Aromatic C-HBending (out-of-plane)900 - 800

Electronic transitions, typically studied by UV-Vis spectroscopy, arise from the excitation of electrons from lower to higher energy molecular orbitals. The molecule possesses two main chromophores: the benzene ring and the carbonate carbonyl groups. The benzene ring is expected to exhibit π → π* transitions, which are typically strong absorptions. shimadzu.comelte.hu The carbonyl group of the carbonate can undergo two types of transitions: a high-energy, high-intensity π → π* transition and a lower-energy, low-intensity n → π* transition. masterorganicchemistry.comlibretexts.org The latter involves the promotion of an electron from a non-bonding lone pair on an oxygen atom to the antibonding π* orbital of the C=O bond. elte.humasterorganicchemistry.com The presence of the carbonate groups attached to the aromatic ring can cause a shift in the absorption maxima compared to unsubstituted benzene. shimadzu.com

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for 1,4-phenylene di-tert-butyl bis(carbonate) has not been reported, a detailed analysis of the closely related derivative, 1,4-phenylene diallyl bis(carbonate), provides significant insight into the expected solid-state conformation. nih.gov This compound was the first 1,4-phenylene bis(carbonate) derivative to be characterized by X-ray diffraction. nih.gov

The study revealed that the molecule lies on an inversion center, meaning the two carbonate substituents are symmetrically opposed. nih.govresearchgate.net A key structural feature is that the carbonate groups are twisted with respect to the plane of the central benzene ring. nih.govresearchgate.net This non-planar conformation is a common feature in such substituted phenyl systems, arising from steric and electronic effects. It is highly probable that 1,4-phenylene di-tert-butyl bis(carbonate) would adopt a similar centrosymmetric and twisted conformation in its crystal lattice.

Table 2: Crystallographic Data for the Analogous Compound 1,4-Phenylene Diallyl Bis(carbonate). researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.2808 (13)
b (Å)5.4764 (6)
c (Å)12.7396 (15)
β (°)104.070 (9)
Volume (ų)695.74 (14)
Z (Molecules per unit cell)2

Conclusion

Established Synthetic Routes and Reaction Conditions

The primary route for synthesizing 1,4-Phenylene di-tert-butyl bis(carbonate) is through the esterification of a hydroquinone (B1673460) precursor. This method is analogous to the synthesis of other diaryl carbonates, where a diol reacts with an appropriate carbonate-forming reagent.

Esterification Reactions of Hydroquinone Derivatives with tert-Butyl Carbonate Precursors

The most common method for preparing 1,4-Phenylene di-tert-butyl bis(carbonate) involves the reaction of hydroquinone with a tert-butylating agent capable of forming a carbonate linkage. While direct literature for tert-butyl chloroformate is sparse, a well-documented analogous reaction uses di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) or involves a two-step process starting with phosgene (B1210022) derivatives. A comparable synthesis of 1,4-phenylene diallyl bis(carbonate) provides a clear procedural model. nih.gov

In this type of reaction, hydroquinone is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF). A base is required to deprotonate the hydroxyl groups of the hydroquinone, making them nucleophilic enough to attack the carbonyl carbon of the carbonate precursor. Common bases for this purpose include sodium bicarbonate (NaHCO₃) or stronger organic bases like triethylamine. nih.gov The tert-butylating agent, such as di-tert-butyl dicarbonate, is then added to the reaction mixture.

Reaction Scheme:

A representative reaction scheme for the synthesis of 1,4-Phenylene di-tert-butyl bis(carbonate) from hydroquinone and di-tert-butyl dicarbonate.

Role of Controlled Conditions in Optimizing Yield and Purity

Control over reaction conditions is critical for maximizing the yield of the desired di-substituted product and minimizing the formation of byproducts, such as the mono-substituted intermediate (4-(tert-butoxycarbonyloxy)phenol). The synthesis of the analogous 1,4-phenylene diallyl bis(carbonate) reported a modest yield of 20%, indicating that side reactions are significant and optimization is crucial. nih.gov

Key parameters that must be carefully controlled include:

Temperature: The reaction is often initiated at a reduced temperature (e.g., in an ice bath at 0°C or 273 K) during the addition of the electrophilic reagent. nih.gov This helps to control the exothermic nature of the reaction, reduce the rate of side reactions, and improve selectivity. The reaction may then be allowed to proceed at room temperature. nih.gov

Stoichiometry: The molar ratio of the reactants is a critical factor. A slight excess of the tert-butylating agent is typically used to ensure the complete conversion of hydroquinone to the di-substituted product. The amount and type of base must also be carefully selected to facilitate the reaction without promoting unwanted side reactions like hydrolysis of the ester product.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Atmosphere: Performing the reaction under an inert atmosphere, such as argon or nitrogen, prevents potential oxidation of the hydroquinone starting material. nih.gov

The following table summarizes the typical reaction conditions based on analogous syntheses.

ParameterConditionPurposeReference
Starting Material HydroquinonePhenolic precursor nih.gov
Reagent Di-tert-butyl dicarbonate or tert-butyl chloroformateForms the carbonate ester linkageN/A
Solvent Tetrahydrofuran (THF)Dissolves reactants, aprotic nih.gov
Base Sodium Bicarbonate (NaHCO₃) or TriethylamineDeprotonates hydroquinone nih.gov
Temperature Initial cooling (0°C), then room temperatureControls reaction rate and selectivity nih.gov
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation nih.gov

Advanced Purification and Isolation Techniques

After the synthesis is complete, a multi-step purification process is necessary to isolate 1,4-Phenylene di-tert-butyl bis(carbonate) from unreacted starting materials, the mono-substituted intermediate, the base, and other byproducts.

Chromatographic Methods: Reverse-Phase High-Performance Liquid Chromatography (HPLC) and Solvent-Based Chromatography

Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Solvent-Based Column Chromatography: This is a standard method for purifying organic compounds. frontiersin.org For 1,4-Phenylene di-tert-butyl bis(carbonate), a nonpolar stationary phase like silica (B1680970) gel is typically used. The crude reaction mixture is loaded onto the column, and a solvent system (mobile phase) of increasing polarity is passed through it. The desired product, being relatively nonpolar, will elute from the column, separated from the more polar hydroquinone starting material and the intermediate mono-carbonate. frontiersin.org

Reverse-Phase High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. In a reverse-phase setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. This technique is highly effective for assessing the purity of the final product and for isolating small quantities of high-purity material.

Recrystallization and Precipitation Techniques

Recrystallization and precipitation are common methods for purifying solid organic compounds.

Precipitation: This technique is often used as a preliminary purification step. In the synthesis of the analogous diallyl carbonate, the crude product was first extracted into an organic solvent (dichloromethane). nih.gov After drying and concentrating the solution, a non-solvent (hexane) was added to precipitate the product, which was then collected by filtration and washed. nih.gov This process effectively removes highly soluble impurities.

Recrystallization: For achieving high purity, recrystallization is the preferred method. The selection of an appropriate solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Studies on the purification of a similar compound, diphenyl carbonate, identified ethanol (B145695) as an optimal recrystallization solvent. researchgate.net Furthermore, using a mixed solvent system, such as ethanol and water, was shown to significantly improve the yield (to over 93%) while maintaining high purity (99.6%). researchgate.net This is because the addition of water (an anti-solvent) reduces the solubility of the organic product at lower temperatures, promoting more complete crystallization.

The table below outlines the principles of these purification techniques.

TechniquePrincipleTypical Solvents/PhasesPurposeReference
Precipitation Rapid formation of a solid from a solution by adding an anti-solvent.Solvent: Dichloromethane; Anti-solvent: HexaneBulk purification, removal of soluble impurities nih.gov
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals.Ethanol, Ethanol/Water mixturesHigh-purity final product isolation researchgate.net
Column Chromatography Separation based on polarity differences between the compound and impurities.Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradientSeparation of product from starting materials and intermediates frontiersin.org
Reverse-Phase HPLC High-resolution separation with a nonpolar stationary phase and polar mobile phase.Stationary Phase: C18; Mobile Phase: Acetonitrile/WaterPurity analysis, small-scale purificationN/A

Emerging Synthetic Approaches and Scalability Considerations

While esterification using chloroformates or dicarbonates is established, the field of carbonate synthesis is evolving towards greener and more scalable methods, driven by the desire to avoid hazardous reagents like phosgene.

Emerging synthetic approaches that could be applied to 1,4-Phenylene di-tert-butyl bis(carbonate) include:

Direct Synthesis from CO₂: A significant area of green chemistry research focuses on using carbon dioxide as a C1 building block. scispace.com Methodologies are being developed for the direct synthesis of dialkyl and cyclic carbonates from CO₂ and alcohols or diols. scispace.comnih.gov Applying this to hydroquinone would represent a highly sustainable route, replacing toxic phosgene-derived reagents with a renewable and non-toxic carbon source.

Transesterification Reactions: Transesterification is a widely used industrial method for producing carbonates. In this approach, a readily available carbonate, such as diphenyl carbonate (DPC) or dimethyl carbonate (DMC), reacts with an alcohol or phenol (B47542) in the presence of a catalyst to form a new carbonate. mdpi.com A potential route to the target molecule would be the transesterification of hydroquinone with tert-butyl alcohol using DPC as the carbonate source. This method avoids chloroformates and is often used in polycarbonate synthesis. mdpi.com

For large-scale industrial production, scalability is a primary concern. The traditional batch slurry processes for diaryl carbonates often involve phosgene and require careful control of pH and temperature. google.com Continuous reaction processes have been developed to improve safety and efficiency. google.com Future large-scale synthesis will likely focus on catalytic systems, particularly those involving transesterification or direct CO₂ utilization, as these offer advantages in terms of safety, reduced waste, and potentially lower costs. rsc.org The development of efficient and reusable catalysts is key to making these emerging routes industrially viable.

Continuous Flow Chemistry for Enhanced Efficiency and Safety

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of organic carbonates, offering improved safety, efficiency, and scalability. While specific studies on the continuous flow synthesis of 1,4-phenylene di-tert-butyl bis(carbonate) are not extensively documented, the principles can be extrapolated from the synthesis of other organic carbonates.

Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters such as temperature, pressure, and residence time. This precise control can lead to higher yields, improved selectivity, and a reduction in byproduct formation. For the synthesis of 1,4-phenylene di-tert-butyl bis(carbonate), a plausible continuous flow setup would involve pumping solutions of hydroquinone and a suitable tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst.

The enhanced safety profile of continuous flow systems is a major advantage. The small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaways and other process-related accidents. This is particularly relevant when dealing with reactive intermediates or exothermic reactions.

Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis

Parameter Conventional Batch Synthesis Hypothetical Continuous Flow Synthesis
Reaction Volume Large (Liters to cubic meters) Small (Milliliters to liters)
Heat Transfer Limited by surface area-to-volume ratio Excellent, high surface area-to-volume ratio
Temperature Control Prone to hotspots and fluctuations Precise and uniform
Safety Higher risk of thermal runaway Inherently safer due to small volumes
Scalability Difficult, often requires re-optimization Straightforward by extending operation time

| Productivity | Limited by batch cycle time | High throughput |

Evaluation of Feedstock Utilization and Energy Efficiency in Process Development

The principles of green chemistry are increasingly integral to modern chemical process development, emphasizing the efficient use of resources and minimization of waste and energy consumption. The synthesis of 1,4-phenylene di-tert-butyl bis(carbonate) can be evaluated through this lens by considering its primary feedstocks: hydroquinone and a tert-butoxycarbonylating agent.

Feedstock Utilization: The atom economy of the synthesis is a key metric. A common route involves the reaction of hydroquinone with di-tert-butyl dicarbonate in the presence of a base. This reaction, in principle, has a high atom economy, with the main byproduct being tert-butanol (B103910) and carbon dioxide, depending on the specific reaction conditions and workup procedures. Optimizing the reaction to maximize the conversion of feedstocks into the desired product is crucial. This can be achieved through careful selection of catalysts, solvents, and reaction conditions to minimize side reactions.

Table 2: Key Considerations for Sustainable Process Development

Aspect Consideration Potential Improvement
Solvent Selection Use of hazardous or volatile organic solvents. Transition to greener solvents or solvent-free conditions.
Catalyst Use of stoichiometric or hazardous catalysts. Development of recyclable, highly active, and selective catalysts.
Energy Input High energy consumption for heating and purification. Process intensification, use of microwave or ultrasonic irradiation.

| Waste Generation | Formation of byproducts and waste streams. | Optimization of reaction conditions to improve selectivity. |

Mechanistic Insights into Carbonate Bond Formation

The formation of the carbonate bonds in 1,4-phenylene di-tert-butyl bis(carbonate) proceeds through a nucleophilic acyl substitution mechanism. libretexts.org Understanding the intricacies of this mechanism is vital for optimizing reaction conditions and improving product yield and purity.

The reaction is typically initiated by the deprotonation of the hydroxyl groups of hydroquinone by a base, forming a more nucleophilic phenoxide species. This phenoxide anion then attacks the electrophilic carbonyl carbon of the tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate.

The key steps in the proposed mechanism are:

Deprotonation: A base (e.g., a tertiary amine or an inorganic base) removes a proton from a hydroxyl group of hydroquinone, generating a phenoxide anion.

Nucleophilic Attack: The highly nucleophilic phenoxide anion attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and a tert-butoxide anion is expelled as a leaving group, resulting in the formation of a carbonate bond.

Second Carbonate Formation: The process is repeated for the second hydroxyl group of the hydroquinone molecule to yield the final product, 1,4-phenylene di-tert-butyl bis(carbonate).

The reactivity of the hydroquinone and the electrophilicity of the tert-butoxycarbonylating agent are key factors influencing the reaction rate. The choice of base and solvent can also significantly impact the reaction kinetics and the stability of the intermediates. For instance, a stronger base will lead to a higher concentration of the reactive phenoxide anion, thus accelerating the reaction. However, excessively strong basic conditions might lead to undesired side reactions.

Applications in Polymer and Materials Science

Monomer in Polymerization Reactions

Role in the Production of Polycarbonates and Copolymers

1,4-Phenylene di-tert-butyl bis(carbonate) serves as a valuable monomer in the synthesis of polycarbonates and various copolymers. Its structure, featuring a rigid phenylene core flanked by two tert-butyl carbonate groups, allows it to be incorporated into polymer chains through polycondensation or transesterification reactions. In these processes, the tert-butyl carbonate groups react with suitable co-monomers, such as diols or other bisphenols, to form the characteristic carbonate linkages of the polymer backbone.

The use of monomers like 1,4-phenylene di-tert-butyl bis(carbonate) is part of a broader strategy to develop novel polymers with tailored properties. tum.de The synthesis of polycarbonates can be achieved through various routes, including the reaction of bisphenols with phosgene (B1210022) or the transesterification of a bisphenol with a carbonate like diphenyl carbonate. tum.de The incorporation of different monomers allows for the adjustment of the resulting polymer's characteristics. tum.de For instance, the ring-opening copolymerization (ROCOP) of epoxides and CO2 is another significant pathway to produce polycarbonates, expanding the range of accessible materials. tum.dechemrxiv.org The versatility of these polymerization techniques enables the creation of a wide array of copolymers, including block copolymers, where the properties of different polymer segments can be combined. chemrxiv.orgchemrxiv.org

Thermolytic and Acidolytic Degradation Pathways of Resultant Polymers

Polymers derived from 1,4-phenylene di-tert-butyl bis(carbonate) undergo degradation through thermolytic (heat-induced) and acidolytic (acid-catalyzed) pathways. Understanding these degradation mechanisms is crucial for determining the material's processing window, service life, and potential recycling strategies.

Thermolytic Degradation: When subjected to high temperatures, polycarbonates can decompose via several mechanisms. A primary pathway involves the cleavage of the carbonate linkage. researchgate.net For poly(bisphenol A carbonate), thermal decomposition can result in the formation of bisphenol A (BPA). nih.gov The activation energy for this thermal decomposition has been determined to be 133.2 kcal/mol in a nitrogen atmosphere. nih.gov In the presence of oxygen, this activation energy is significantly lower, at approximately 86.5 kcal/mol, indicating that oxidative thermal decomposition is more facile. nih.gov The degradation process often follows a chain scission mechanism, where the polymer backbone is broken into smaller fragments. researchgate.net Key gaseous products from the pyrolysis of polycarbonates include CO2, methane (B114726) (CH4), and carbon monoxide (CO), while the liquid fraction contains a variety of phenolic compounds. researchgate.net

Acidolytic Degradation: Acid-catalyzed degradation, or acidolysis, represents another important degradation pathway. While specific studies on polymers from 1,4-phenylene di-tert-butyl bis(carbonate) are not detailed in the provided results, analogous mechanisms can be considered. For example, the degradation of ethylene (B1197577) carbonate can proceed through acidolysis, leading to a decrease in molecular weight. researchgate.net In the presence of acidic catalysts or environments, the carbonate ester linkages in the polymer backbone are susceptible to hydrolysis, which breaks the polymer chain and leads to a reduction in molecular weight and a deterioration of mechanical properties.

Degradation PathwayKey FeaturesResulting ProductsActivation Energy (Ea)
Thermolytic Chain scission of carbonate linkage. researchgate.netPhenolic compounds, CO2, CH4, CO. researchgate.net133.2 kcal/mol (in N2). nih.gov
Oxidative Thermolytic Accelerated decomposition in the presence of oxygen.Phenolic compounds, CO2, CH4, CO. researchgate.net86.5 kcal/mol. nih.gov
Acidolytic Acid-catalyzed hydrolysis of ester linkages. researchgate.netSmaller polymer fragments, diols, CO2.Not specified.

Engineering of Advanced Materials with Tailored Properties

Impact of tert-Butyl Carbonate Units on Polymer Processability and Structure-Property Relationships

The incorporation of tert-butyl carbonate units, derived from monomers like 1,4-phenylene di-tert-butyl bis(carbonate), has a profound impact on the processability and structure-property relationships of the resulting polymers. The tert-butyl group is a bulky substituent that introduces significant steric hindrance. researchgate.net This steric bulk can disrupt polymer chain packing, leading to a more amorphous structure and potentially lower crystallinity. tum.de

The relationship between a polymer's molecular structure and its macroscopic properties is fundamental to materials science. madisongroup.com The presence of bulky side groups like the tert-butyl group can influence several key characteristics:

Processability: The steric hindrance from tert-butyl groups can increase the free volume within the polymer matrix, leading to a lower glass transition temperature (Tg) in some cases. This can make the polymer easier to process at lower temperatures. Conversely, the rigidity of the phenylene group in the main chain contributes to a higher Tg. The balance between these effects allows for fine-tuning of the material's thermal properties. rsc.org

Mechanical Properties: The structure of the repeating unit directly influences mechanical attributes like tensile strength and toughness. tum.demadisongroup.com While the bulky tert-butyl groups might reduce interchain interactions, potentially lowering stiffness, the rigid aromatic backbone helps maintain strength.

Thermal Stability: The tert-butyl group can be thermally cleaved, often at temperatures between 150-250°C, to release isobutylene (B52900) and carbon dioxide, leaving behind a phenolic hydroxyl group. This characteristic is exploited in applications requiring thermal deprotection to alter polymer properties in a controlled manner.

Incorporation into Polymer Backbones for Specific Material Characteristics (e.g., solubility, thermal stability)

Introducing 1,4-phenylene di-tert-butyl bis(carbonate) into polymer backbones is a strategic approach to engineer materials with specific, desirable characteristics.

Solubility: The presence of bulky, non-polar tert-butyl groups can enhance the solubility of polymers in common organic solvents. This is because the bulky groups disrupt the regular packing of polymer chains, making it easier for solvent molecules to penetrate and solvate the polymer. For example, creating hyperbranched polymer structures is known to facilitate solubility. researchgate.net This improved solubility is advantageous for solution-based processing techniques like spin coating and casting.

Thermal Stability: While the tert-butyl carbonate group itself has limited thermal stability, its controlled removal can be used to enhance the thermal properties of the final material. After the initial polymerization, a subsequent thermal treatment can remove the tert-butyl protecting groups, yielding a polymer with a different structure, often with phenolic hydroxyl groups. These hydroxyl groups can participate in cross-linking reactions or form strong hydrogen bonds, significantly increasing the thermal stability and glass transition temperature of the final material. The incorporation of rigid structures, such as cyclohexanedimethylene, into other polycarbonates has been shown to improve their thermal stability. researchgate.net

PropertyInfluence of tert-Butyl Carbonate UnitsMechanism
Solubility Generally IncreasedSteric hindrance from bulky groups disrupts chain packing, allowing better solvent penetration. researchgate.net
Thermal Stability Two-stage behavior: initial decomposition of t-butyl group, followed by stability of the modified backbone.The tert-butyl group can be thermally removed, allowing for subsequent cross-linking or increased hydrogen bonding, which enhances overall stability. researchgate.net
Glass Transition (Tg) Can be tailored; bulky groups may lower Tg, while the rigid backbone raises it.The final Tg depends on the balance between the increased free volume from the tert-butyl groups and the rigidity of the main polymer chain. rsc.org

Precursor for Multifunctional Polymeric Building Blocks

1,4-Phenylene di-tert-butyl bis(carbonate) can also serve as a precursor to create multifunctional polymeric building blocks. The tert-butyl carbonate groups act as protecting groups for the phenolic hydroxyls on the hydroquinone (B1673460) core. This protective chemistry is a key feature, allowing for controlled, stepwise synthesis of more complex polymer architectures.

The deprotection of the tert-butyl groups, typically achieved through thermal treatment or acidolysis, unmasks the reactive hydroxyl functionalities. This transformation converts a relatively inert monomer unit within the polymer chain into a reactive site. These newly formed phenolic hydroxyl groups can then be used for a variety of post-polymerization modifications, such as:

Grafting of side chains to create comb or brush copolymers.

Cross-linking the polymer to form thermosetting materials or hydrogels.

Serving as initiation sites for the growth of other polymer chains, leading to the formation of block or graft copolymers.

This strategy transforms the initial polymer into a versatile platform. Functional building blocks are essential in creating advanced materials like reactive homopolymers or copolymers. nih.govresearchgate.net The concept of using specific molecular structures as versatile building blocks is a growing area in polymer chemistry, enabling the synthesis of novel architectures with tailored properties for advanced applications. researchgate.net

Analogous Applications of Related Phenylene-Di-tert-Butyl Compounds in Polymer Systems

While specific applications of 1,4-Phenylene di-tert-butyl bis(carbonate) in polymer science are not extensively documented in publicly available literature, the introduction of phenylene moieties bearing tert-butyl groups into polymer backbones is a well-established strategy to impart desirable properties. The bulky, non-polar nature of the tert-butyl groups can significantly influence the macroscopic characteristics of polymers, such as their dielectric properties, solubility, and thermal stability. The following subsections explore the roles of analogous phenylene-di-tert-butyl compounds in specific high-performance polymer systems.

Role in Polyetherimides with Low Dielectric Constants

Polyetherimides (PEIs) are a class of high-performance amorphous thermoplastic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. However, for advanced applications in microelectronics, such as interlayer dielectrics and substrates for flexible circuits, materials with low dielectric constants (low-k) are required to reduce signal delay and power dissipation.

Research has shown that polyimides synthesized from diamines containing tert-butylated phenylene units exhibit significantly lower dielectric constants compared to their non-substituted counterparts. nih.gov For instance, a series of novel polyimide films containing tert-butyl groups demonstrated dielectric constants ranging from 2.90 to 3.20 at 1 MHz, which is a notable reduction from conventional polyimides. nih.gov

Key Research Findings on tert-Butyl Groups in Low-k Polyimides:

PropertyObservationReference
Dielectric Constant Introduction of tert-butyl groups lowers the dielectric constant by increasing free volume and reducing intermolecular interactions. nih.govmdpi.com
Solubility The bulky groups disrupt chain packing, leading to improved solubility in organic solvents. koreascience.kr
Thermal Stability While introducing aliphatic groups can sometimes slightly lower the onset of thermal decomposition, polyimides with tert-butylated phenylene units generally maintain high thermal stability suitable for microelectronic processing. koreascience.krresearchgate.net

Use in Aromatic Polyamides for Enhanced Solubility and Thermal Properties

Aromatic polyamides, or aramids, are a family of high-performance polymers renowned for their exceptional strength and thermal resistance. However, their rigid rod-like structures and strong intermolecular hydrogen bonding often lead to poor solubility in common organic solvents, making their processing challenging.

The introduction of bulky pendant groups, such as tert-butyl groups, on the phenylene rings of the polymer backbone is an effective strategy to enhance the solubility of aromatic polyamides. researchgate.netmdpi.com These bulky groups disrupt the regular chain packing and weaken the intermolecular hydrogen bonds, which in turn allows solvent molecules to penetrate and dissolve the polymer more readily. mdpi.com

Several studies have demonstrated the successful synthesis of soluble aromatic polyamides by utilizing monomers containing tert-butylated phenylene units. For example, aromatic polyamides derived from 1,4-bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene were found to be soluble in a variety of common solvents and exhibited high thermal stability, with 10% weight loss temperatures exceeding 450 °C. researchgate.net This improved processability opens up new avenues for the application of these high-strength polymers in films, coatings, and membranes.

Impact of tert-Butyl Groups on Aromatic Polyamide Properties:

PropertyEffect of tert-Butyl Group IncorporationReference
Solubility Significantly improved in a range of organic solvents due to disrupted chain packing. researchgate.netkaist.ac.kr
Thermal Stability Maintains high thermal stability, with decomposition temperatures often above 400 °C. doi.orgresearchgate.netkaist.ac.kr
Mechanical Properties Can form tough and flexible films with good tensile strength. researchgate.net

Future Research Directions and Emerging Areas

Exploration of Green Chemistry Principles in Synthesis

The future synthesis of 1,4-phenylene di-tert-butyl bis(carbonate) will likely be guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. Traditional synthesis often involves the reaction of hydroquinone (B1673460) with di-tert-butyl dicarbonate (B1257347), a process that can be optimized for greener credentials.

Future research could focus on several key areas:

Alternative Solvents: Investigation into benign and recyclable solvents is a primary objective. Research into photochemical routes for related compounds has demonstrated the potential of using liquid CO2 as a solvent, which could be explored here. nih.gov Aqueous mixtures of organic solvents also present a promising medium that could facilitate catalyst recycling and simplify product isolation. nih.gov

Atom Economy: The standard synthesis using di-tert-butyl dicarbonate is relatively atom-economical, producing tert-butanol (B103910) and CO2 as byproducts. Future work could explore direct carbonation routes using CO2 as a C1 feedstock, which would represent a significant advancement in sustainable chemical production.

Energy Efficiency: Exploring photochemical or microwave-assisted syntheses could lead to more energy-efficient processes compared to conventional heating. Sustainable photoredox chemistry approaches, which have been developed for synthesizing functionalized hydroquinone derivatives, could provide a template for such innovations. rsc.org

Renewable Feedstocks: While the phenylene core is typically derived from petroleum feedstocks, long-term research could investigate pathways from bio-based sources to produce hydroquinone, further enhancing the green profile of the target molecule.

A comparison of potential green synthesis strategies is outlined below.

StrategyPotential AdvantageResearch Focus
Alternative Solvents Reduced toxicity, easier recycling, lower environmental impact.Application of supercritical CO2, aqueous solvent systems, or biodegradable ionic liquids.
Catalyst Innovation Lower energy consumption, higher selectivity, recyclability.Development of solid acid/photocatalysts or reusable organocatalysts.
Alternative Reagents Improved atom economy, utilization of waste streams.Direct carboxylation of hydroquinone using CO2 instead of di-tert-butyl dicarbonate.
Energy Sources Reduced reliance on fossil fuels, faster reaction times.Microwave-assisted synthesis, photochemistry, and flow chemistry processes.

Investigation of Catalytic Methods for Carbonate Formation and Cleavage

The formation and cleavage of the tert-butyl carbonate groups in 1,4-phenylene di-tert-butyl bis(carbonate) are fundamental transformations. Developing novel catalytic methods for these processes can improve efficiency, selectivity, and mildness of reaction conditions.

Carbonate Formation: The tert-butyloxycarbonylation of phenols is a well-established reaction. Future research can build upon existing methods by developing catalysts tailored for the difunctional hydroquinone substrate. Phase transfer catalysis has been shown to be effective for the tert-butyloxycarbonylation of various phenols, proceeding in high yield under mild conditions. researchgate.net The use of crown ethers or other phase transfer agents facilitates the reaction between the phenolate (B1203915) and di-tert-butyl dicarbonate. researchgate.netcdnsciencepub.com Another promising avenue is the exploration of Lewis acid catalysts, such as bismuth(III) chloride, which can catalyze the facile tert-butyloxycarbonylation of phenols at room temperature. researchgate.net Palladium-catalyzed cross-coupling reactions have also been developed to synthesize tert-butyl aryl esters from aryl boronic acids, suggesting that metal catalysis could be a fruitful area for forming the carbonate linkage. acs.orgnih.gov

Carbonate Cleavage: The cleavage of tert-butyl carbonates, a deprotection step, is often achieved under harsh acidic conditions. acs.org Future investigations should target catalytic methods that operate under milder, more selective conditions to preserve sensitive functional groups in complex syntheses. Recent advances provide a strong foundation for this research. For example, a catalytic protocol using the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane facilitates the cleavage of the C–O bond in tert-butyl carbonates without requiring high temperatures or strong acids. acs.orgacs.org Another mild approach involves the thermolytic cleavage of tert-butyl carbonates using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as the solvent. researchgate.net

The table below summarizes various catalytic cleavage methods applicable to the tert-butyl carbonate group.

Catalyst/Reagent SystemConditionsAdvantages
Tris(4-bromophenyl)aminium hexafluoroantimonate / TriethylsilaneDichloromethane, Room TempMild, non-acidic, catalytic in aminium salt. acs.org
2,2,2-Trifluoroethanol (TFE) or HFIPRefluxSimple solvent evaporation for product recovery, no strong acid required. researchgate.net
Silica (B1680970) GelToluene, RefluxMild, selective for t-butyl esters over t-butyl ethers. researchgate.net
Aqueous Phosphoric AcidTetrahydrofuran (B95107)Environmentally benign, selective, convenient workup. organic-chemistry.org
Weak Bases (e.g., Na2CO3, Piperidine)Various SolventsAvoids acid-catalyzed side reactions like aromatic alkylation. researchgate.netresearchgate.net

Development of Novel Functional Materials Based on the 1,4-Phenylene Di-tert-butyl Bis(carbonate) Scaffold

The rigid 1,4-phenylene core and the two reactive carbonate functionalities make 1,4-phenylene di-tert-butyl bis(carbonate) an intriguing building block for novel functional materials. While related phenylene bis(carbonate) derivatives, such as the diallyl version, have been explored as monomers for homopolymers and as cross-linking agents, the potential of the di-tert-butyl variant remains largely untapped. nih.govresearchgate.net

Future research could explore its use as an A-type monomer in polycondensation reactions. The cleavage of the tert-butyl groups would unmask the carbonate reactivity or liberate the hydroquinone diol for subsequent polymerization. This could lead to the synthesis of:

Polycarbonates: By reacting with appropriate comonomers, novel polycarbonates with tailored thermal and mechanical properties could be developed. The synthesis of hyperbranched polycarbonates from di-tert-butyl tricarbonate and a B3 monomer demonstrates the feasibility of using such precursors. researchgate.net

Polyesters and Polyethers: The in-situ deprotection of the carbonate groups to yield hydroquinone could be coupled with polymerization reactions with diacids or dihalides to form high-performance aromatic polyesters or polyethers.

Thermosetting Resins: The molecule could be incorporated into epoxy or cyanate (B1221674) ester resins, where the bulky tert-butyl groups could influence processing viscosity and the phenylene core could enhance thermal stability after curing.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Optimizing the synthesis and subsequent reactions of 1,4-phenylene di-tert-butyl bis(carbonate) requires a detailed understanding of reaction kinetics, intermediates, and byproduct formation. Advanced, in-situ characterization techniques are poised to provide these insights in real-time, moving beyond traditional offline methods like TLC and GC. google.com

Future research should focus on applying techniques such as:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the disappearance of hydroquinone O-H bands and the appearance of carbonate C=O stretches during synthesis, providing real-time kinetic data without sample extraction.

In-situ NMR Spectroscopy: For mechanistic studies, monitoring reactions directly in an NMR tube can help identify transient intermediates, such as mixed carbonate species or reaction complexes. This has been effectively used to study the depolymerization of polycarbonates. pnas.org

Process Analytical Technology (PAT): Integrating these spectroscopic tools into flow reactors or larger batch reactors would enable continuous monitoring and control over reaction parameters, leading to improved yield, purity, and process safety.

Computational Design of New Derivatives with Enhanced Properties for Specific Applications

Computational chemistry offers a powerful tool for accelerating the discovery of new functional molecules. While specific computational studies on 1,4-phenylene di-tert-butyl bis(carbonate) are not yet prevalent, the methodologies are well-established. nih.gov Future research can leverage these tools to design novel derivatives with tailored properties.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic properties, reactivity, and spectral characteristics of the parent molecule and its derivatives. This can help in understanding reaction mechanisms for its synthesis and cleavage.

Structure-Property Relationships: By computationally screening a library of derivatives with different substituents on the phenylene ring, researchers can predict how modifications will affect properties like solubility, thermal stability, or electronic structure. For instance, adding electron-withdrawing or -donating groups could tune the reactivity of the carbonate groups or the properties of resulting polymers.

Molecular Dynamics (MD) Simulations: For material science applications, MD simulations could predict the bulk properties of polymers derived from this monomer. This includes predicting the glass transition temperature, mechanical modulus, and chain packing of hypothetical polymers before undertaking their synthesis.

Through these computational approaches, new derivatives of 1,4-phenylene di-tert-butyl bis(carbonate) can be rationally designed for specific applications, such as high-performance plastics, electronic materials, or functional coatings, thereby streamlining experimental efforts.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 1,4-Phenylene di-tert-butyl bis(carbonate), and what safety precautions are critical during its preparation?

  • Methodological Answer : Synthesis typically involves carbonate-forming reagents like phosgene or safer alternatives (e.g., triphosgene), with tert-butyl groups introduced via nucleophilic substitution. Key safety measures include:

  • Conducting reactions in fume hoods to handle volatile/toxic gases (e.g., phosgene derivatives) .
  • Avoiding benzene solvents (carcinogenic) by substituting with greener alternatives (e.g., toluene or dichloromethane) .
  • Using personal protective equipment (PPE) such as chemical-resistant gloves and safety goggles, as outlined in OSHA standards .

Q. Which spectroscopic techniques are most effective for characterizing 1,4-Phenylene di-tert-butyl bis(carbonate), and how should researchers interpret key spectral data?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.2-1.4 ppm for ¹H; δ ~27-30 ppm for ¹³C) and aromatic protons (δ ~7.0-7.5 ppm).
  • FT-IR : Confirm carbonate C=O stretches (~1740-1820 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (M⁺ or [M+Na]⁺) and fragmentation patterns to confirm purity. Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What are the recommended storage conditions and handling protocols for 1,4-Phenylene di-tert-butyl bis(carbonate) to ensure stability and minimize decomposition?

  • Methodological Answer :

  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonate group.
  • Use desiccants (e.g., molecular sieves) to avoid moisture ingress.
  • Monitor decomposition via periodic TLC or HPLC analysis. Engineering controls (e.g., local exhaust ventilation) and PPE (gloves, lab coats) are mandatory during handling .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1,4-Phenylene di-tert-butyl bis(carbonate) using factorial design to evaluate multiple reaction parameters simultaneously?

  • Methodological Answer :

  • Apply a 2³ factorial design to test variables: temperature (e.g., 0°C vs. room temperature), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 1 mol% vs. 5 mol%).
  • Analyze main effects and interaction terms using ANOVA to identify optimal conditions for yield and purity. Replicate runs to account for experimental noise .

Q. What strategies should be employed to resolve contradictions between experimental data and computational predictions regarding the compound's reactivity or stability?

  • Methodological Answer :

  • Reconcile discrepancies by:
  • Validating computational models (e.g., DFT) with experimental kinetics (e.g., Arrhenius plots for degradation studies).
  • Conducting isotopic labeling (e.g., ¹⁸O) to trace reaction pathways.
  • Aligning hypotheses with theoretical frameworks (e.g., Marcus theory for electron transfer) to explain unexpected reactivity .

Q. How can advanced separation technologies (e.g., membrane-based systems) be adapted for large-scale purification of 1,4-Phenylene di-tert-butyl bis(carbonate) while maintaining high purity standards?

  • Methodological Answer :

  • Implement nanofiltration membranes with tailored pore sizes (1-10 nm) to separate the target compound from byproducts (e.g., unreacted diols).
  • Optimize transmembrane pressure and solvent composition (e.g., acetonitrile/water mixtures) to balance flux and selectivity. Validate purity via HPLC-MS and compare with batch crystallization efficiency .

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